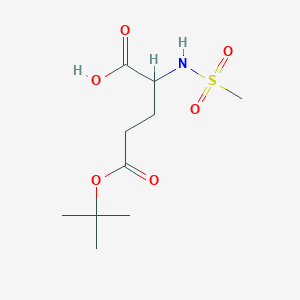
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is a chiral compound with significant applications in various fields of chemistry and biology It is characterized by the presence of a tert-butoxy group, a methanesulfonamido group, and a 5-oxopentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid typically involves multiple steps, starting from commercially available starting materialsThe final step involves the oxidation of the intermediate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex molecules.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The tert-butoxy and methanesulfonamido groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex compounds
Mechanism of Action
The mechanism of action of (2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
- tert-Butanesulfinamide
- tert-Butyl esters
Uniqueness
(2S)-5-(tert-Butoxy)-2-methanesulfonamido-5-oxopentanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds .
Properties
Molecular Formula |
C10H19NO6S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-(methanesulfonamido)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19NO6S/c1-10(2,3)17-8(12)6-5-7(9(13)14)11-18(4,15)16/h7,11H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
PWPFRYMCJZHBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



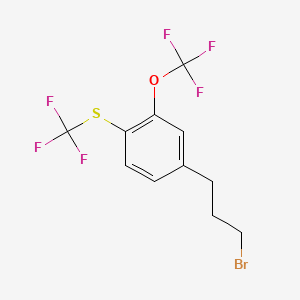


![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)

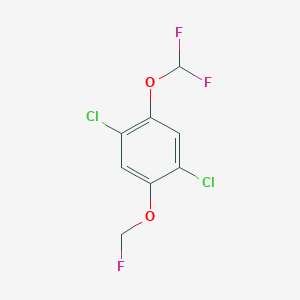

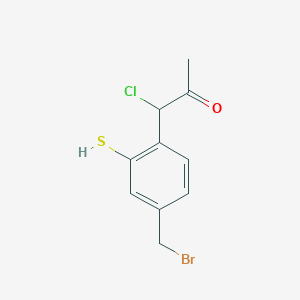
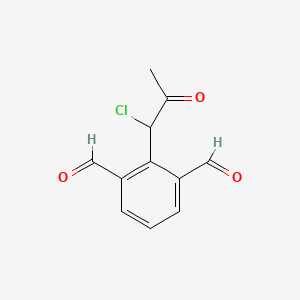

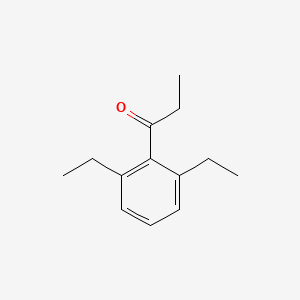
![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)

